molecular formula C13H9N3O6S B14012757 2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene CAS No. 51030-13-8

2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene

Cat. No.: B14012757
CAS No.: 51030-13-8
M. Wt: 335.29 g/mol
InChI Key: WZGRPOBHHWBCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- is an organic compound with a complex structure that includes a benzene ring substituted with a 4-methylphenylthio group and three nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process, and the presence of a catalyst for the thiolation step .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- has several applications in scientific research:

Mechanism of Action

The mechanism of action of BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The 4-methylphenylthio group can also modulate the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- is unique due to the presence of both the 4-methylphenylthio group and three nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

51030-13-8

Molecular Formula

C13H9N3O6S

Molecular Weight

335.29 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-1,3,5-trinitrobenzene

InChI

InChI=1S/C13H9N3O6S/c1-8-2-4-10(5-3-8)23-13-11(15(19)20)6-9(14(17)18)7-12(13)16(21)22/h2-7H,1H3

InChI Key

WZGRPOBHHWBCPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.